REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[N:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:6]=1[C:7](OC)=[O:8])[CH:2]=[CH2:3].C([CH:18]([C:22](Cl)=[O:23])[C:19](Cl)=[O:20])C.[CH2:25]([O:27]CC)[CH3:26]>>[CH2:25]([O:27][C:22]([C:18]1[C:19](=[O:20])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5]2[C:6]([C:7]=1[OH:8])=[CH:11][CH:12]=[C:13]([CH3:15])[N:14]=2)=[O:23])[CH3:26]
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)NC1=C(C(=O)OC)C=CC(=N1)C
|
Name
|
|
Quantity
|
0.0075 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 5 ml
|
Type
|
ADDITION
|
Details
|
of ethanol and this solution was added to a solution of 0.23 g
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from heptane
|
Type
|
CUSTOM
|
Details
|
to give 10 mg
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(N(C2=NC(=CC=C2C1O)C)CC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |